Scientific Field: Medicinal Chemistry
Summary of the Application: This compound has been used in the synthesis of aminothiazole Schiff base ligands, which were then chelated with bivalent metal (cobalt, nickel, copper, and zinc) chlorides. These chelates were tested for their antimicrobial potency.
Methods of Application: The ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde.
Results or Outcomes: The chelates showed strong antimicrobial action against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria.
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline is a chemical compound characterized by the presence of a benzothiazole moiety substituted with an ethoxy group and an aniline group. Its molecular formula is C15H14N2OS, and it has a molecular mass of approximately 270.35 g/mol . The compound features a benzothiazole ring, which is known for its diverse biological activities, and an aniline group that contributes to its reactivity and potential applications in medicinal chemistry.
The chemical behavior of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline can be explored through various reactions typical of aromatic compounds. Key reactions include:
Benzothiazole derivatives, including 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, have been studied for their biological activities. Some notable effects include:
The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline can be achieved through several methods:
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline has potential applications in several fields:
Studies on the interactions of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Such interactions can provide insights into how this compound exerts its biological effects and guide future drug design efforts.
Several compounds share structural similarities with 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(6-Methoxy-1,3-benzothiazol-2-yl)aniline | Methoxy group instead of ethoxy | Different electronic properties |
| 2-Amino benzothiazole | Lacks anilino substitution | Focused on different biological activities |
| Benzothiazole derivatives | Varying substitutions on the benzothiazole ring | Diverse pharmacological profiles |
The uniqueness of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline lies in its specific combination of substituents that potentially enhance its solubility and reactivity compared to other derivatives. Its ethoxy group may improve lipophilicity, which is beneficial for drug formulation and absorption.
The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline historically relies on multi-step condensation reactions. A common approach involves the cyclization of 2-aminobenzenethiol derivatives with nitriles or carboxylic acid precursors. For example, 6-ethoxy-2-aminobenzothiazole can be synthesized by treating 4-ethoxyaniline with potassium thiocyanate and bromine in acetic acid, followed by cyclization under acidic conditions [2]. Subsequent coupling with 4-nitroaniline via a diazonium salt intermediate, followed by reduction of the nitro group to an amine, yields the target compound [1] [2].
Key traditional methods include:
These routes often require harsh conditions (e.g., concentrated sulfuric acid, high temperatures) and suffer from moderate yields (50–70%) due to competing side reactions [2] [4].
Recent advances emphasize catalytic systems and solvent-free conditions to improve efficiency. Palladium-catalyzed C–N coupling reactions enable direct introduction of the aniline group to the benzothiazole scaffold. For instance, Suzuki–Miyaura coupling between 2-chloro-6-ethoxybenzothiazole and 4-aminophenylboronic acid achieves the target compound in 85% yield under microwave irradiation [4].
Green chemistry innovations include:
The aniline group in 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline serves as a handle for further derivatization:
Functionalization typically occurs under mild conditions (room temperature, aqueous ethanol) with yields exceeding 75% [1] .
Scalability issues arise from:
Recent solutions include: